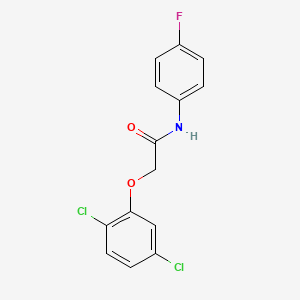

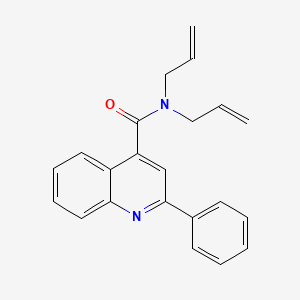

3-methoxy-N-(2-phenylethyl)-2-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methoxy-N-(2-phenylethyl)-2-naphthamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its performance-enhancing properties.

科学的研究の応用

Selectivity Engineering in Chemical Synthesis

Studies have demonstrated the use of naphthyl derivatives in catalytic processes, such as the O-methylation of 2-naphthol to produce 2-methoxynaphthalene, a key intermediate in the manufacture of the non-steroidal anti-inflammatory drug naproxen. This process utilizes green chemistry principles, employing dimethyl carbonate as a safer methylation agent and focusing on catalyst efficiency and selectivity to minimize environmental impact (Yadav & Salunke, 2013).

Electrocatalysis in Drug Synthesis

Electrocatalytic methods have been explored for the synthesis of anti-inflammatory compounds. For instance, the electrocatalytic reduction of arylethyl chlorides, precursors to anti-inflammatory drugs, showcases the potential for greener and more efficient synthesis routes. The presence of CO2 enhances the electrocatalytic effect, underscoring the role of innovative approaches in pharmaceutical manufacturing (Isse, Ferlin, & Gennaro, 2005).

Anticancer Activity of Naphthyridine Derivatives

Naphthyridine derivatives, including compounds with methoxy groups, have shown promising anticancer activity. Research into these compounds has revealed their ability to induce cell death mechanisms such as necroptosis and apoptosis in melanoma cells, highlighting the therapeutic potential of structurally similar naphthyl derivatives in cancer treatment (Kong et al., 2018).

Photophysical Properties of Polymers

The functionalization of polymers with naphthyl and methoxy groups has been investigated to tune the optical and photophysical properties of materials, such as poly(thiophene)s. These modifications can significantly enhance solid-state emission, opening up applications in optoelectronics and advanced material sciences (Li, Vamvounis, & Holdcroft, 2002).

Synthesis of Anti-inflammatory Agents

A practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, has been developed, showcasing the role of naphthyl derivatives in pharmaceutical synthesis. This method emphasizes efficiency and practicality, underscoring the ongoing need for streamlined synthesis processes in drug development (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

特性

IUPAC Name |

3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-23-19-14-17-10-6-5-9-16(17)13-18(19)20(22)21-12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEKVLYQBREOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)

![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide](/img/structure/B5563297.png)

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)

![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)

![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)